Dipotassium phthalate
Overview
Description
Mechanism of Action
Target of Action
Dipotassium phthalate, like other phthalates, is an endocrine-disrupting chemical . It primarily targets the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which are crucial for the neurodevelopmental process . It also interferes with nuclear receptors in various neural structures involved in controlling brain functions .
Mode of Action
this compound interacts with its targets by affecting the hormone balance of the organism through interaction with hormone synthesis, transport, and metabolism . This interaction can alter the development and function of hormone-dependent structures within the nervous system, potentially inducing
Biochemical Analysis
Biochemical Properties
Dipotassium phthalate plays a significant role in biochemical reactions, particularly as a buffering agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can interact with antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). These interactions often involve the modulation of enzyme activity, which can influence oxidative stress levels within cells .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt the function of reproductive cells by inducing oxidative stress and mitochondrial dysfunction. This disruption can lead to impaired spermatogenesis and altered cellular redox mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression. For instance, this compound can generate reactive oxygen species (ROS), leading to oxidative stress and DNA damage. Additionally, it can alter the expression and activity of key antioxidant enzymes, further contributing to cellular dysfunction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and cellular damage. These long-term effects are particularly evident in in vitro and in vivo studies, where this compound’s impact on cellular function can be observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function. At higher doses, this compound can induce toxic or adverse effects. For example, high doses of this compound have been associated with increased oxidative stress, DNA damage, and disruption of cellular processes. These threshold effects highlight the importance of dosage considerations in the use of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels within cells. For instance, this compound can influence the activity of enzymes involved in oxidative stress responses, such as SOD, CAT, and GPX. These interactions can lead to changes in the levels of reactive oxygen species and other metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, this compound may be transported into cells via specific transporters and subsequently distributed to different cellular compartments. These interactions can affect the compound’s bioavailability and activity within cells .
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may accumulate in mitochondria, where it can induce oxidative stress and disrupt mitochondrial function. These localization effects are crucial for understanding the compound’s overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium phthalate can be synthesized through the neutralization of phthalic acid with potassium hydroxide. The reaction typically involves dissolving phthalic acid in water and gradually adding potassium hydroxide until the solution reaches a neutral pH. The resulting solution is then evaporated to obtain this compound in solid form .
Industrial Production Methods
In industrial settings, this compound is produced by reacting phthalic anhydride with potassium carbonate or potassium hydroxide. The reaction is carried out in aqueous solution, and the product is isolated by crystallization .
Chemical Reactions Analysis
Types of Reactions
Dipotassium phthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium phthalate.
Reduction: It can be reduced to form phthalic acid.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Potassium phthalate.
Reduction: Phthalic acid.
Substitution: Various alkyl and acyl derivatives.
Scientific Research Applications
Dipotassium phthalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for calibrating pH meters.
Biology: It is used in the preparation of buffer solutions for biological experiments.
Medicine: It is used in the formulation of certain pharmaceutical products.
Industry: It is used in the production of plastics, dyes, and pigments.
Comparison with Similar Compounds
Similar Compounds
Potassium hydrogen phthalate: Similar in structure but contains one less potassium ion.
Sodium phthalate: Similar but contains sodium instead of potassium.
Calcium phthalate: Contains calcium instead of potassium.
Uniqueness
Dipotassium phthalate is unique due to its high solubility in water and its effectiveness as a buffering agent. Its dipotassium form provides better solubility and stability compared to other similar compounds .
Properties
CAS No. |
4409-98-7 |
---|---|
Molecular Formula |
C8H6K2O4+2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
dipotassium;phthalic acid |
InChI |
InChI=1S/C8H6O4.2K/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1 |
InChI Key |
GOMCKELMLXHYHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[K+].[K+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K+].[K+] |
Key on ui other cas no. |
4409-98-7 |
Related CAS |
88-99-3 (Parent) |
Synonyms |
disodium phthalate phthalate phthalic acid phthalic acid, copper salt phthalic acid, dipotassium salt phthalic acid, disodium salt phthalic acid, monobarium salt phthalic acid, monocalcium salt phthalic acid, monoiron (2+) salt phthalic acid, monolead (2+) salt phthalic acid, monopotassium salt phthalic acid, monoruthenium salt phthalic acid, monosodium salt phthalic acid, potassium salt phthalic acid, potassium, sodium salt phthalic acid, sodium salt potassium hydrogen phthalate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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